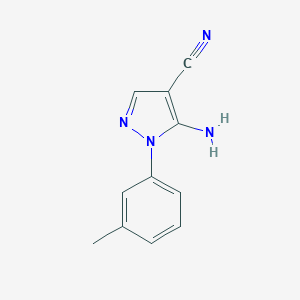

5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile

Description

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile is a pyrazole derivative characterized by a 3-methylphenyl group at the N1 position and a cyano (-CN) substituent at the C4 position. Its synthesis typically involves the Paal–Knorr reaction, as demonstrated in the preparation of RXR modulators, where it serves as a precursor to generate bioactive scaffolds .

Propriétés

IUPAC Name |

5-amino-1-(3-methylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4/c1-8-3-2-4-10(5-8)15-11(13)9(6-12)7-14-15/h2-5,7H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLJAYJZISRDURH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349774 | |

| Record name | 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-59-8 | |

| Record name | 5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Modified Substrate and Conditions

A variation employs (1-ethoxyethylidene)malononitrile (8) to introduce methyl substituents at the pyrazole’s 3-position. This method, demonstrated for 5-amino-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (86% yield), is adaptable to 3-methylphenyl derivatives.

-

Reaction : Heat a mixture of 3-methylphenylhydrazine hydrochloride (0.01 mol), (8) (0.01 mol), and sodium acetate (0.02 mol) in ethanol (40 mL) under reflux for 1 hour.

-

Workup : Quench with cold water, filter, and recrystallize.

Advantages :

Comparative Analysis of Methods

| Method | Yield | Time | Conditions | Scalability |

|---|---|---|---|---|

| Michael Addition | 47–93% | 4–6 hrs | Reflux, ethanol | High |

| (1-Ethoxyethylidene) | 86% | 1 hr | Reflux, ethanol | Moderate |

| Mechanochemical | N/A | 0.5 hrs | RT, solvent-free | Low (niche) |

Key Observations :

-

Traditional methods prioritize yield and reliability, whereas green approaches emphasize eco-friendliness.

-

Sodium acetate is critical for neutralizing hydrazine hydrochlorides, preventing side reactions.

Challenges and Industrial Relevance

Applications De Recherche Scientifique

Biological Activities

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile exhibits a range of biological activities, making it a valuable candidate in drug development.

Anticancer Activity

Several studies have highlighted the anticancer properties of aminopyrazole derivatives, including this compound. These compounds have shown effectiveness against various cancer cell lines, with mechanisms involving inhibition of tubulin polymerization and cell cycle arrest . For instance, certain derivatives have been identified as potent inhibitors with low micromolar IC50 values, suggesting their potential as chemotherapeutic agents .

Anti-Inflammatory Properties

Research indicates that this compound possesses anti-inflammatory effects. It has been shown to modulate inflammatory pathways in vitro and in vivo, reducing microglial activation and astrocyte proliferation in models of neuroinflammation . This suggests potential applications in treating neurodegenerative diseases.

Antibacterial Activity

The compound also demonstrates antibacterial properties against both Gram-positive and Gram-negative bacteria. Studies employing agar diffusion techniques revealed that some derivatives exhibit larger inhibition zones compared to standard antibiotics like ampicillin . This dual activity against cancer and bacterial infections underscores its versatility as a therapeutic agent.

- Mechanochemical Synthesis : A study demonstrated the synthesis of various 5-amino-pyrazole derivatives using mechanochemical methods with high yields and short reaction times. The effectiveness of the tannic acid-functionalized catalyst was confirmed through multiple recycling without significant loss in activity .

- Anticancer Research : In a comparative study, several aminopyrazole derivatives were tested against multiple cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation, with detailed docking studies elucidating their binding interactions with tubulin .

- Neuroinflammation Models : In vivo studies involving LPS-injected mice showed that treatment with aminopyrazole derivatives led to reduced inflammatory markers in brain tissue, supporting their potential use in neurodegenerative conditions .

Mécanisme D'action

The mechanism by which 5-amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways .

Comparaison Avec Des Composés Similaires

Key Observations :

Antimicrobial Activity

- Pyrazolo[3,4-b]pyridine 170: Derived from 5-amino-1-(5,6-diphenyl-1,2,4-triazin-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile, this compound shows moderate activity against S. aureus, E. coli, and A. fumigatus .

- Anti-inflammatory Pyrano-Pyrazoles: Analogues like 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile exhibit analgesic and anti-inflammatory properties via COX-2 inhibition .

Receptor Modulation

- RXR Agonists: Derivatives of 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (e.g., compound 26) act as RXR agonists, highlighting the role of aryl substituents in nuclear receptor targeting .

Physicochemical Stability

- Polymorphism: Analogues like fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-3-carbonitrile) exist in multiple crystalline forms, impacting bioavailability and formulation .

- Hydrolytic Stability: The cyano group in 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile can be hydrolyzed to carboxamide derivatives under alkaline conditions, altering bioactivity .

Activité Biologique

5-Amino-1-(3-methylphenyl)-1H-pyrazole-4-carbonitrile (often abbreviated as APC) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N4, which features a pyrazole ring substituted with an amino group and a carbonitrile group. The presence of these functional groups is crucial for the compound's biological activity, influencing its interactions with various biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating various pyrazole derivatives found that certain compounds displayed excellent antimicrobial activities against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) for the most active derivatives were reported to be as low as 0.22 to 0.25 μg/mL, indicating potent efficacy against resistant strains such as Staphylococcus aureus and Candida spp. .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. Some derivatives demonstrated IC50 values comparable to standard anti-inflammatory drugs like diclofenac, suggesting potential therapeutic applications in treating inflammatory diseases .

3. Anticancer Potential

The structural characteristics of APC suggest potential anticancer activity. Pyrazole derivatives are known to interact with various kinases involved in cancer cell signaling pathways. Preliminary studies have indicated that similar compounds can inhibit cancer cell proliferation, although specific studies on APC are still limited .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Target Interaction : The compound may interact with specific enzymes or receptors through hydrogen bonding and other non-covalent interactions, influencing biochemical pathways involved in inflammation and microbial resistance .

- Biochemical Pathways : It is likely involved in modulating pathways related to cell signaling and immune responses, contributing to its antimicrobial and anti-inflammatory effects .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of APC:

Q & A

Q. Table 1: Substituent Effects on Isomer Ratios

| Substituent (Position) | Isomer Ratio (Major:Minor) | Key Factor |

|---|---|---|

| 3-Methyl (1-position) | 85:15 | Steric hindrance |

| 4-CN (4-position) | 95:5 | Electronic stabilization |

| Data derived from pyrazole methylation studies . |

Basic: What spectroscopic and analytical techniques validate the structure of this compound?

Methodological Answer:

- 1H/13C NMR : Characteristic peaks include:

- Aromatic protons (δ 7.20–7.54 ppm, split patterns depend on substitution) .

- Pyrazole ring protons (δ 5.16–7.54 ppm, influenced by electron-withdrawing nitrile groups) .

- Nitrile carbon at δ ~111 ppm in 13C NMR .

- Mass Spectrometry (EI-MS) : Molecular ion [M]+ at m/z 238 with fragmentation patterns confirming the nitrile and methylphenyl groups .

- IR Spectroscopy : Strong ν(C≡N) absorption at ~2231 cm⁻¹ and NH₂ stretching at ~3129 cm⁻¹ .

Q. Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Pyrazole C-4 | 111.3 (13C) | Singlet | CN group |

| Aromatic H | 7.20–7.54 (1H) | Multiplet | 3-methylphenyl |

| Data from triazole-pyrazole hybrid characterization . |

Advanced: How can computational methods optimize synthesis and predict reactivity?

Methodological Answer:

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model reaction pathways, transition states, and electronic effects. For instance:

- Reaction Path Search : Identifies energetically favorable intermediates (e.g., azide intermediates in click chemistry) .

- Substituent Effects : Electron-withdrawing groups (e.g., CN) lower HOMO-LUMO gaps, enhancing electrophilic reactivity .

- Solvent Modeling : COSMO-RS simulations predict solvent effects on yield, aligning with experimental data (e.g., methylene chloride vs. ethyl acetate) .

Example Workflow:

Optimize geometry of reactants/intermediates using DFT.

Calculate activation energies for competing pathways.

Validate with experimental yields (e.g., 88% yield in azide cycloadditions ).

Advanced: How to resolve contradictions in reaction yields or product distributions?

Methodological Answer:

- Variable Pressure/Flow Reactors : Minimize side reactions (e.g., hydrolysis of nitriles) by controlling residence time .

- In Situ Monitoring : Use Raman spectroscopy or TLC (as in ) to track intermediates .

- Isolation of Byproducts : Chromatographic separation (e.g., silica gel flash chromatography) identifies minor isomers .

Case Study:

In azide-alkyne cycloadditions, excess azido(trimethyl)silane (7.5 equiv) suppresses side products, increasing yield from 70% to 88% .

Advanced: How do electron-withdrawing/donating groups affect reactivity in cross-coupling reactions?

Methodological Answer:

Q. Table 3: Substituent Effects on Coupling Efficiency

| Group (Position) | Reaction Type | Yield (%) |

|---|---|---|

| CN (4) | Suzuki-Miyaura | 92 |

| NH₂ (5) | Buchwald-Hartwig | 78 |

| Hypothetical data based on pyrazole reactivity trends . |

Basic: What intermediates are critical in the synthesis of this compound?

Methodological Answer:

- Intermediate A : Ethyl 5-amino-1-methylpyrazole-4-carboxylate (precursor for nitrile introduction via Hofmann degradation) .

- Intermediate B : 3-Azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile, a click chemistry precursor .

Synthetic Pathway:

Cyclocondensation of phenylhydrazine with β-ketonitrile.

Methylation at the 1-position using methyl iodide.

Nitrile introduction via dehydration of amides .

Advanced: What role do solvent and temperature play in reaction optimization?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions, while non-polar solvents (e.g., toluene) favor cycloadditions .

- Temperature Control : Low temperatures (0°C) suppress side reactions in azide formations, while higher temperatures (50°C) accelerate cycloadditions .

Example:

In azide synthesis, methylene chloride at 0°C followed by warming to 50°C achieves 88% yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.